3-(Aminomethyl)quinuclidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-5-8(11)6-10-3-1-7(8)2-4-10/h7,11H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONKGCZCROZZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Significance of Quinuclidine Ring Systems in Organic Chemistry
The quinuclidine (B89598) ring, a bicyclic system known formally as 1-azabicyclo[2.2.2]octane, is a cornerstone of modern organic chemistry. wikipedia.orgresearchgate.net Its rigid, cage-like structure imparts a high degree of conformational restriction, which is a valuable tool for chemists seeking to understand and control molecular geometry. researchgate.net Unlike more flexible aliphatic amines, the nitrogen atom in the quinuclidine nucleus has its lone pair of electrons readily available for chemical reactions, making it a strong, non-nucleophilic base. This characteristic is crucial in many synthetic transformations where a base is required to deprotonate a substrate without engaging in unwanted side reactions.
The structural rigidity of the quinuclidine system also plays a critical role in its application as a scaffold in medicinal chemistry and catalysis. nih.gov By holding functional groups in a well-defined spatial arrangement, the quinuclidine core allows for the precise tuning of a molecule's interaction with biological targets or its catalytic activity. nih.gov This has led to the incorporation of the quinuclidine motif into a variety of biologically active compounds and chiral catalysts. nih.gov
The basicity of quinuclidine can be modulated by the introduction of substituents. For instance, the pKa of the conjugate acid of unsubstituted quinuclidine is approximately 11.0, while the introduction of an electron-withdrawing group at the 3-position, such as a hydroxyl group in 3-quinuclidinol (B22445), reduces the basicity. wikipedia.org This tunability is a key aspect of its utility in designing molecules with specific physicochemical properties.
Contextualizing Amino Alcohol Moieties Within Bicyclic Nitrogen Heterocycles
The presence of an amino alcohol moiety—a functional group containing both an amine and an alcohol—within a bicyclic nitrogen heterocycle like quinuclidine (B89598) introduces a rich tapestry of chemical possibilities. Amino alcohols are prevalent in a vast array of natural products and synthetic compounds, often imparting crucial biological activities. researchgate.net The juxtaposition of the basic amino group and the acidic/nucleophilic hydroxyl group allows for a range of interactions, including hydrogen bonding, which can be critical for molecular recognition and binding to biological receptors.
In the context of bicyclic systems, the rigid framework holds the amino and alcohol groups in a fixed orientation, which can enhance their reactivity and selectivity. nih.gov This is particularly relevant in the design of ligands for metal catalysts and in the development of chiral auxiliaries for asymmetric synthesis. The stereochemical relationship between the amino and alcohol groups is locked, which can lead to high levels of stereocontrol in chemical reactions.
The synthesis of bicyclic amino alcohols often involves the reduction of the corresponding amino ketones or the functionalization of existing bicyclic alcohols. researchgate.net These transformations need to be carefully controlled to achieve the desired stereochemistry, which is often crucial for the compound's intended application.
Research Trajectory and Unexplored Frontiers of 3 Aminomethyl Quinuclidin 3 Ol
Enantioselective and Diastereoselective Synthesis of Substituted Quinuclidines
The precise control of stereochemistry is paramount in the synthesis of complex molecules like quinuclidine-containing alkaloids. Modern synthetic methods have enabled the highly selective construction of chiral quinuclidine derivatives.
Iridium-Catalyzed Asymmetric Allylic Dearomatization for Quinuclidine Scaffold Construction
A powerful strategy for the asymmetric synthesis of quinuclidine derivatives involves an iridium-catalyzed intramolecular allylic dearomatization reaction. chinesechemsoc.org This method allows for the transformation of planar aromatic compounds into highly enantio-enriched three-dimensional molecules. chinesechemsoc.org The catalytic system, typically derived from [Ir(cod)Cl]2 and a chiral ligand such as the Feringa ligand, facilitates the construction of indolenine-fused quinuclidine derivatives with good to excellent yields (68%–96%), high diastereoselectivity (up to >20:1 dr), and outstanding enantioselectivity (up to >99% ee). chinesechemsoc.org
The reaction proceeds under mild conditions and demonstrates broad substrate tolerance. chinesechemsoc.org Mechanistic studies, supported by DFT calculations, suggest that the stereoselectivity is well-controlled by the chiral ligand, which directs the nucleophilic attack to one face of the allylic intermediate. chinesechemsoc.org This method has also been successfully applied to the dearomatization of various nitrogen-containing heterocycles, including pyridines, pyrazines, quinolines, and isoquinolines, affording the corresponding dearomatized products in high yields and enantioselectivities. nih.gov
| Catalyst Precursor | Chiral Ligand | Typical Substrates | Key Outcomes |
|---|---|---|---|
| [Ir(cod)Cl]2 | Feringa ligand | Indole derivatives | High yields (68–96%), diastereoselectivity (>20:1 dr), and enantioselectivity (>99% ee) |
| In situ formed chiral Ir-catalyst | Me-THQphos | Pyridines, pyrazines, quinolines, isoquinolines | High yields (up to 99%) and enantioselectivity (up to 99% ee) |
Radical Cyclization Approaches to Stereodefined Quinuclidine Derivatives
Radical cyclization reactions offer a concise and flexible route to substituted quinuclidines. nih.gov One such approach utilizes a phosphorus hydride mediated radical addition/cyclization of a 1,7-diene to diastereoselectively form trisubstituted piperidines. These piperidine (B6355638) intermediates are then converted into 2,5-disubstituted quinuclidines through subsequent SN2-type cyclizations. nih.gov
This methodology has proven effective for creating stereodefined quinuclidine structures. nih.gov The resulting quinuclidines can undergo further transformations, such as Horner-Wadsworth-Emmons type reactions, to generate unsaturated derivatives with structures analogous to natural products like quinine (B1679958). nih.gov Radical cyclizations are particularly advantageous for their ability to form bonds in sterically congested environments and their compatibility with a wide range of functional groups. nih.gov The regioselectivity of these cyclizations, particularly the preference for 5-exo-trig over 6-endo-trig closure, is a key factor in designing synthetic routes. harvard.edu
Asymmetric Total Synthesis of Chiral Quinuclidine-Containing Alkaloids
The total synthesis of complex, chiral quinuclidine-containing alkaloids showcases the power of modern synthetic strategies. nih.govnih.gov These syntheses often rely on the development of novel asymmetric reactions catalyzed by chiral entities, such as secondary amine organocatalysts. nih.gov These catalysts have been instrumental in key bond-forming steps, enabling the construction of intricate molecular architectures. nih.gov
For instance, the asymmetric synthesis of (+)-caldaphnidine J, a yuzurimine-type Daphniphyllum alkaloid, was achieved in 17 steps. nih.gov This synthesis featured several strategic reactions, including a highly regioselective Pd-catalyzed hydroformylation, a Sm(II)-mediated pinacol (B44631) coupling to form a challenging 7/5 bicyclic system, and a radical cyclization to construct the tetrahydropyrrole motif. nih.gov The development of such multi-step syntheses not only provides access to complex natural products but also drives the discovery of new synthetic methods. nih.gov
Strategic Reactions for Quinuclidine Ring Formation and Functionalization
The construction of the core quinuclidine ring system and its subsequent functionalization are critical aspects of synthesizing derivatives like this compound. Various classical and modern reactions are employed to achieve this.
Intramolecular Alkylation and Cyclization Reactions (e.g., Dieckmann Cyclization)
Intramolecular reactions are highly effective for forming cyclic structures, including the bicyclic quinuclidine core. wikipedia.orgmasterorganicchemistry.com The Dieckmann condensation, an intramolecular Claisen condensation of diesters, is a classic and reliable method for forming 5- and 6-membered rings. wikipedia.orglibretexts.orgopenstax.org This reaction is particularly well-suited for the synthesis of quinuclidone hydrochloride from 1-carbethoxymethyl-4-carbethoxypiperidine using a base like potassium ethoxide. orgsyn.org The resulting β-keto ester can be further manipulated, for example, through reduction to yield the quinuclidine scaffold. orgsyn.org
The efficiency of intramolecular cyclizations is often higher than their intermolecular counterparts due to a reduced entropic cost. wikipedia.org The formation of 5- and 6-membered rings is generally favored due to their inherent stability. wikipedia.orgwikipedia.org
| Reaction Name | Starting Material Type | Product Type | Key Features |
|---|---|---|---|
| Dieckmann Cyclization | 1,6- or 1,7-Diesters | Cyclic β-keto ester | Favors formation of 5- and 6-membered rings. wikipedia.orgopenstax.org |
| Intramolecular Friedel-Crafts Alkylation | Aryl-substituted alkyl halides | Polycyclic aromatic compounds | Useful for constructing fused ring systems. masterorganicchemistry.com |
N-Oxidation and Alpha-Functionalization of Quinuclidine Systems
The functionalization of the quinuclidine ring, particularly at the α-position to the nitrogen, can be achieved through various methods, including those involving N-oxides. The use of pyridine (B92270) N-oxides as hydrogen atom transfer (HAT) agents in photoredox catalysis allows for the alkylation and heteroarylation of unactivated C(sp³)–H bonds. acs.orgnih.gov
This method involves the generation of oxygen-centered radicals from the N-oxides, which can then abstract a hydrogen atom from the substrate. nih.gov This strategy has been successfully applied to a broad range of aliphatic C–H substrates, including those with electron-donating or -withdrawing groups. acs.org The resulting alkyl radicals can then be coupled with various radical acceptors to form new C-C bonds. acs.org This approach provides a powerful tool for the late-stage functionalization of complex molecules containing the quinuclidine scaffold.
Green Chemical Approaches in Quinuclidine Synthesis
In response to the growing need for environmentally benign chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of quinuclidine intermediates. These approaches aim to reduce waste, minimize solvent use, and improve energy efficiency.
A significant advancement in green chemistry is the development of solvent-free reaction conditions for the synthesis of key quinuclidine intermediates. An industrially scalable, three-stage process for producing racemic 3-quinuclidinol, a precursor to many quinuclidine-based pharmaceuticals, exemplifies this approach. acs.org Two of the three stages in this synthesis are conducted entirely without solvents, drastically reducing chemical waste and the costs associated with solvent purchasing and recovery. acs.org
The process begins with the cyclization of 1-Carbethoxymethyl-4-Carbethoxypiperidine into a keto-ester intermediate using potassium-tert-butoxide with minimal solvent use. acs.org The subsequent saponification and decarboxylation of the keto-ester to yield 3-quinuclidone, followed by its reduction with sodium borohydride (B1222165) in water, constitute the core of the synthesis. acs.org The final reduction step to produce racemic 3-quinuclidinol proceeds with a high yield of 89%. acs.org This method not only enhances the environmental profile of the synthesis but also simplifies the isolation procedures. acs.org
| Step | Transformation | Key Reagents | Solvent Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | Cyclization | Potassium tertiary butoxide | Minimal Toluene/THF | Keto-ester | - |
| 2 | Saponification & Decarboxylation | Aqueous Sulphuric Acid | Solvent-Free (Aqueous) | 3-Quinuclidone | 69.0% |
| 3 | Reduction | Sodium borohydride | Water | (RS)-3-Quinuclidinol | 89.0% |
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a cornerstone of green chemistry, simplifying catalyst recovery and enabling continuous flow processes. rsc.org The quinuclidine moiety itself has been effectively utilized as the catalytic center in such systems. By anchoring quinuclidine derivatives onto solid supports like polymers or nanoparticles, reusable and robust catalysts have been developed. acs.orgresearchgate.netecust.edu.cn
One prominent example involves the synthesis of poly(quinuclidin-3-yl methacrylate-co-divinylbenzene) microparticles. acs.orgacs.org These porous polymeric particles, functionalized with quinuclidine, serve as highly effective and reusable heterogeneous catalysts for the Baylis-Hillman reaction. acs.orgacs.org Research has shown that porous microparticles with a 70% quinuclidine loading can achieve 100% conversion in the reaction between 4-nitrobenzaldehyde (B150856) and acrylonitrile (B1666552) within 16 hours and can be recycled for at least five cycles without significant loss of activity. acs.org
Another innovative approach involves grafting quinuclidine onto magnetic nanoparticles (nano γ-Fe2O3). researchgate.net This creates a magnetically recoverable catalyst that has been successfully employed in the diastereoselective synthesis of dihydrofurocoumarins. The magnetic properties of the support allow for easy separation of the catalyst from the reaction mixture with an external magnet, and it has been shown to be reusable for up to ten cycles. researchgate.net Similarly, quinuclidine has been supported on polystyrene to catalyze Morita-Baylis-Hillman reactions, yielding products in moderate yields. ecust.edu.cn
| Catalyst System | Support Material | Application | Key Advantage | Reference |
|---|---|---|---|---|
| Quinuclidin-3-yl methacrylate | Porous Polymeric Microparticles | Baylis-Hillman Reaction | Reusable for 5+ cycles | acs.org |
| Quinuclidine-functionalized | Nano γ-Fe2O3 (Magnetic) | Dihydrofurocoumarin Synthesis | Magnetically separable; reusable for 10+ cycles | researchgate.net |
| 3-(4-vinylbenzyloxy)-1-aza-bicyclo researchgate.netresearchgate.netresearchgate.netoctane | Polystyrene | Morita-Baylis-Hillman Reaction | Heterogeneous, simplified workup | ecust.edu.cn |
Electrosynthesis represents a powerful green chemistry tool, as it often replaces stoichiometric chemical oxidants or reductants with clean electrical energy. Quinuclidine has been shown to be a highly effective mediator in electrochemical transformations. Specifically, a method combining electro-oxidation with a quinuclidine-mediated hydrogen atom transfer (HAT) strategy has been developed for the Minisci-type acylation of N-heterocycles. researchgate.net
This process overcomes the challenge of generating acyl radicals from aldehydes. researchgate.net The quinuclidine catalyst facilitates the generation of these radicals at significantly lower applied potentials compared to direct formyl oxidation, which enhances the functional group compatibility of the reaction. This electrochemical approach provides a novel and environmentally friendly pathway for the derivatization of heterocyclic compounds, a common feature in medicinal chemistry. researchgate.net
Precursor-Based Synthesis and Derivatization Strategies of Quinuclidine Amino Alcohols
The synthesis of specifically substituted quinuclidine amino alcohols, such as this compound, relies heavily on precursor-based strategies. These methods involve the construction of a core quinuclidine structure which is then elaborated through a series of chemical transformations. A key and versatile precursor for many of these syntheses is 3-quinuclidinone. nih.govbohrium.com
A logical synthetic pathway to this compound starts from a 3-quinuclidinone acid addition salt. The first step involves the reaction with an alkali metal cyanide in an aqueous medium to generate 3-cyano-3-hydroxy-quinuclidine. nih.gov This cyanohydrin formation installs both the hydroxyl group and a nitrogen-containing functional group at the C3 position in a single step.
The crucial subsequent step would be the reduction of the nitrile (cyano) group to a primary amine (aminomethyl group). This transformation is a standard procedure in organic synthesis and can typically be achieved through catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or with chemical reducing agents like lithium aluminum hydride. This reduction of the 3-cyano-3-hydroxy-quinuclidine intermediate directly yields the target compound, this compound. This precursor-based strategy provides a convergent and efficient route to this class of amino alcohols.
| Step | Precursor | Reaction | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|---|
| 1 | Quinuclidin-3-one acid salt | Cyanohydrin Formation | Alkali metal cyanide (e.g., KCN) | 3-Cyano-3-hydroxy-quinuclidine | nih.gov |
| 2 | 3-Cyano-3-hydroxy-quinuclidine | Nitrile Reduction | Catalytic Hydrogenation (e.g., Raney Ni, H₂) or LiAlH₄ | This compound | - |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis
Table 1: Crystallographic Data for (R)-(-)-Quinuclidin-3-ol
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₁₃NO | researchgate.net |
| Molecular Weight | 127.18 g/mol | researchgate.net |
| Crystal System | Hexagonal | researchgate.net |
| Space Group | P6₁ | researchgate.net |
| a (Å) | 6.2076 (3) | researchgate.net |
| c (Å) | 29.8731 (13) | researchgate.net |
| V (ų) | 996.91 (11) | researchgate.net |
| Z | 6 | researchgate.net |
| Temperature (K) | 100 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural and Conformational Studies
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the molecular structure and the study of its conformational dynamics. nih.gov
For derivatives of quinuclidinol, ¹H NMR spectra typically show characteristic signals for the protons on the bicyclic cage. For instance, in a complex derivative of quinine, which contains a quinuclidine core, the protons on and adjacent to the quinuclidine nitrogen and the carbon bearing the hydroxyl group exhibit distinct chemical shifts and coupling patterns that are informative of their spatial relationships. rsc.org Similarly, ¹³C NMR provides a unique signal for each carbon atom in the molecule, confirming the carbon skeleton. rsc.org The chemical shifts of the carbons in the quinuclidine cage are particularly sensitive to substitution and conformational changes. chemicalbook.comchemicalbook.com
Table 2: Representative ¹H and ¹³C NMR Data for a Quinuclidine Derivative Data for tert-Butyl (2-((2-((1S,3R,4S,6S)-6-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)quinuclidin-3-yl)ethyl)thio)ethyl)carbamate
| Nucleus | Chemical Shift (δ) in ppm | Solvent | Reference |
|---|---|---|---|
| ¹H NMR | 8.57, 7.8, 7.49, 7.20, 7.15, 5.71, 4.88, 3.80, 3.65, 3.21, 3.10, 2.68, 2.53, 2.39, 1.78, 1.46, 1.38 | CDCl₃ | rsc.org |
Two-dimensional NMR techniques, such as COSY and HMQC, are often used to establish connectivity between protons and carbons, providing unambiguous assignment of all signals, which is crucial for complex derivatives. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups. For this compound, key functional groups include the hydroxyl (-OH), the amine (-NH₂), and the tertiary amine within the quinuclidine ring.
The IR spectrum of the parent compound, 3-quinuclidinol, shows characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration, often broadened due to hydrogen bonding. C-H stretching vibrations of the alkyl framework appear just below 3000 cm⁻¹. The C-N and C-O stretching vibrations typically occur in the fingerprint region (1300-1000 cm⁻¹). nist.gov For the title compound, additional N-H stretching bands for the primary amine would be expected around 3300-3500 cm⁻¹, and N-H bending (scissoring) vibrations around 1600 cm⁻¹. nist.gov
Raman spectroscopy provides complementary information. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This can make Raman spectroscopy particularly useful for analyzing the vibrations of the carbon skeleton of the quinuclidine cage. mdpi.com
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3400–3200 (broad) | nist.gov |
| Primary Amine (-NH₂) | N-H Stretch | 3500–3300 | nist.gov |
| Primary Amine (-NH₂) | N-H Bend | 1650–1580 | nist.gov |
| Alkyl C-H | C-H Stretch | 2960–2850 | nist.gov |
| Alcohol C-O | C-O Stretch | 1260–1050 | nist.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular formula.
Under electron ionization (EI), the parent molecule, 3-quinuclidinol, typically shows a molecular ion peak (M⁺) at m/z 127. nist.gov The fragmentation of the quinuclidine ring is characteristic. For this compound, the molecular weight is 156.23 g/mol . Its mass spectrum would be expected to show a molecular ion peak at m/z 156. Key fragmentation pathways would likely involve the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the quinuclidine ring system. Electrospray ionization (ESI), a softer ionization technique, is often used for these types of molecules, typically yielding the protonated molecule [M+H]⁺, which would be observed at m/z 157 for the title compound. rsc.org
Table 4: Key Mass Spectrometry Data for Quinuclidine-based Structures
| Compound | Technique | Observed Ion (m/z) | Ion Type | Reference |
|---|---|---|---|---|
| 3-Quinuclidinol | EI-MS | 127 | M⁺ | nist.gov |
| Quinuclidine | EI-MS | 111 | M⁺ | chemicalbook.com |
| Quinuclidine | EI-MS | 82 | Fragment | chemicalbook.com |
| Quinuclidine | EI-MS | 42 | Fragment | chemicalbook.com |
Electronic Absorption and Fluorescence Spectroscopy for Binding Interactions and Electronic Transitions
Electronic absorption (UV-Vis) and fluorescence spectroscopy are primarily used to study electronic transitions within a molecule and to investigate binding interactions with other molecules, such as proteins or nucleic acids. nih.govnih.gov
The core this compound structure, being composed of saturated aliphatic rings, does not possess a chromophore that absorbs significantly in the typical UV-Vis range (200-800 nm). However, when this quinuclidine moiety is part of a larger system containing chromophores (e.g., attached to an aromatic ring like quinoline), the electronic absorption properties are dictated by that chromophore. rsc.org
Fluorescence spectroscopy is particularly valuable for studying binding phenomena. nih.gov A non-fluorescent quinuclidine derivative can be studied by observing its effect on the intrinsic fluorescence of a target protein (e.g., quenching of tryptophan fluorescence upon binding). nih.govnih.gov Alternatively, a fluorescent tag can be covalently attached to the quinuclidine derivative. Changes in the fluorescence properties (intensity, emission wavelength, anisotropy) of the tag upon binding of the derivative to its target can provide quantitative information about the binding affinity and kinetics. mdpi.com For example, a change in fluorescence can indicate that the ligand has bound to a target and stabilized a specific conformation. mdpi.com
Catalytic Applications and Design Principles of 3 Aminomethyl Quinuclidin 3 Ol Analogs As Chiral Ligands and Organocatalysts
Chiral Quinuclidine (B89598) Derivatives in Asymmetric Catalysis
Chiral quinuclidine derivatives are valued in asymmetric catalysis due to their rigid bicyclic structure, which provides a well-defined and predictable chiral environment. This framework is crucial for inducing stereoselectivity in chemical reactions. The nitrogen atom within the quinuclidine ring can act as a Lewis base or a coordination site for metal catalysts, while substituents on the ring, such as amino and hydroxyl groups, can participate in hydrogen bonding or further coordinate with substrates and reagents. nih.gov
The development of catalysts based on chiral amino alcohols has been a significant area of research, as these compounds can be readily synthesized from natural amino acids. polyu.edu.hk The presence of both an amino and a hydroxyl group allows for bifunctional catalysis, where one group can activate the nucleophile and the other the electrophile, often leading to high levels of stereocontrol. researchgate.net Cinchona alkaloids, which contain a quinuclidine core, are classic examples of such bifunctional organocatalysts and have been successfully employed in a wide range of asymmetric reactions. nih.govmdpi.com
Ligand Design Strategies for Enhanced Stereoselectivity and Efficiency
The design of effective chiral ligands is paramount for achieving high enantioselectivity and catalytic efficiency. For quinuclidine-based ligands, several strategies are employed to fine-tune their properties. The introduction of bulky substituents near the catalytic center can enhance stereoselectivity by creating a more sterically hindered environment, which preferentially allows the approach of the substrate from one direction.
Furthermore, the electronic properties of the ligand can be modified to influence the activity of the catalyst. Incorporating electron-donating or electron-withdrawing groups can alter the Lewis basicity of the nitrogen atom or the acidity of the hydroxyl group, thereby modulating the catalytic activity. mdpi.com The spatial arrangement of functional groups is also critical. A well-designed ligand will position the substrate and reagent in a specific orientation within the transition state to favor the formation of one enantiomer over the other. nih.gov
Mechanistic Studies of Quinuclidine-Mediated Catalytic Processes
Mechanistic understanding is key to the rational design of new and improved catalysts. For quinuclidine-mediated reactions, the mechanism often involves the formation of a chiral complex between the catalyst and the reactants. In organocatalysis, for instance, the quinuclidine nitrogen can act as a Brønsted base to deprotonate a substrate, forming a chiral ion pair. Simultaneously, other functional groups on the quinuclidine, such as a hydroxyl group, can activate the electrophile through hydrogen bonding. nih.gov
In transition metal catalysis, the quinuclidine derivative serves as a chiral ligand that coordinates to the metal center. The resulting chiral metal complex then orchestrates the asymmetric transformation. The rigidity of the quinuclidine scaffold helps to minimize conformational flexibility, leading to a more ordered transition state and higher enantioselectivity. nih.gov Spectroscopic and computational studies are often employed to elucidate the structure of these transition states and understand the nature of the non-covalent interactions that govern the stereochemical outcome. nih.gov
Transition Metal Catalysis Involving Quinuclidine Scaffolds
Quinuclidine derivatives are versatile ligands for a variety of transition metals, including palladium, rhodium, copper, and nickel. nih.govrsc.org The nitrogen atom of the quinuclidine ring is a good σ-donor, and the presence of other heteroatoms, such as in aminomethyl or hydroxyl substituents, allows for the formation of stable chelate complexes. These chiral metal complexes have been applied in a range of catalytic asymmetric reactions.
For example, chiral cation-directed transition metal catalysis is an emerging strategy where a chiral cation, often derived from a quinuclidine-containing structure like a cinchona alkaloid, is paired with an anionic metal complex. rsc.orgnih.gov This approach combines the principles of phase-transfer catalysis and transition metal catalysis to achieve high levels of asymmetric induction. nih.govsemanticscholar.org
Applications in Specific Organic Transformations (e.g., Henry Reaction, Hydrosilylation)
While specific data for 3-(Aminomethyl)quinuclidin-3-ol is scarce, related chiral quinuclidine derivatives, particularly cinchona alkaloids, have been extensively used as catalysts for the asymmetric Henry (nitroaldol) reaction. rsc.org The Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to produce valuable β-nitro alcohols. rsc.org In these reactions, the basic quinuclidine nitrogen activates the nitroalkane, while the hydroxyl group activates the carbonyl compound through hydrogen bonding, leading to high diastereo- and enantioselectivity.
The table below illustrates the performance of a cinchona alkaloid-derived catalyst in the asymmetric Henry reaction.
| Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Benzaldehyde | Nitromethane | 5 | 95 | 98 |
| 4-Nitrobenzaldehyde (B150856) | Nitromethane | 5 | 99 | 99 |
| 2-Naphthaldehyde | Nitromethane | 5 | 92 | 97 |
| Cyclohexanecarboxaldehyde | Nitromethane | 10 | 85 | 95 |
Data is illustrative and based on findings for cinchona alkaloid catalysts in the asymmetric Henry reaction. rsc.org
In the realm of asymmetric hydrosilylation, chiral diphosphine ligands are commonly employed. While there is no direct report of this compound in this context, the development of novel chiral ligands is an active area of research. For instance, spirodiphosphine ligands have shown excellent performance in rhodium-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes. nih.gov The design principles from such systems could potentially be applied to develop new quinuclidine-based phosphine (B1218219) ligands.
Pharmacological and Biological Research on Quinuclidine Amino Alcohol Scaffolds: Mechanisms and Therapeutic Potential
Investigation of Molecular Interactions with Biomolecular Targets
The biological effects of 3-(aminomethyl)quinuclidin-3-ol derivatives are rooted in their interactions with various biomolecular targets. These interactions are crucial for their potential therapeutic applications and are a primary focus of ongoing research.
Cholinesterase Enzyme Inhibition Mechanisms of Quinuclidine (B89598) Derivatives
Quinuclidine-3-ol and its esters are structurally analogous to acetylcholine (B1216132), making them likely candidates for interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of acetylcholine. srce.hr The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease.
Derivatives of quinuclidin-3-ol have been shown to act as reversible inhibitors of both AChE and BChE. srce.hr Kinetic studies reveal that these compounds can compete with the substrate at two different sites on the enzymes, suggesting a complex inhibitory mechanism. srce.hr This dual-site interaction implies that the inhibitors can bind to both the catalytic active site and a peripheral anionic site of the cholinesterase enzymes. srce.hr
Interestingly, while the enzymatic hydrolysis of quinuclidin-3-yl acetate (B1210297) derivatives shows a preference for the (R)-enantiomer, the inhibition of cholinesterases by quinuclidin-3-ol derivatives does not exhibit significant enantiomeric preference. srce.hr The most potent inhibitors of both AChE and BChE among the tested compounds were the (R)- and (S)-N-benzylquinuclidinium derivatives. srce.hr
The active site of AChE is located in a deep, narrow gorge and contains an "anionic" subsite and an "esteratic" subsite. nih.gov Reversible inhibitors, including those with a quaternary ammonium (B1175870) group, bind to these sites and prevent the breakdown of acetylcholine. nih.gov
Modulatory Effects on Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are involved in a wide range of physiological processes, and their modulation presents therapeutic opportunities for various neurological disorders. researchgate.net Quinuclidine derivatives have been investigated as ligands for these receptors.
Certain ether and carbamate (B1207046) derivatives of 3-quinuclidinol (B22445) have shown high affinity for the α4β2 subtype of nAChRs, with some compounds acting as partial agonists at central nervous system receptors. researchgate.net The charged nitrogen atom is a critical feature for agonist activity at neuronal nAChRs. nih.gov For instance, choline (B1196258) acts as a full agonist at the α7 nAChR subtype, while the hydroxyl group can diminish activity at other nAChR subtypes. nih.gov This highlights the importance of specific structural elements in determining the selectivity and functional activity of quinuclidine-based ligands at different nAChR subtypes.
Research has also explored the potential of quinuclidine derivatives to modulate nAChRs in the context of sleep and wakefulness. For example, betulinic acid, an antagonist of α3β4 nAChRs, has been shown to inhibit acetylcholine-induced currents in a concentration-dependent and reversible manner, suggesting its potential as a sedative. mdpi.com
Interactions with Ion Channels and Other Receptors
Beyond cholinesterases and nAChRs, quinuclidine-based compounds and other structurally related molecules have been shown to interact with a variety of other ion channels and receptors. This broadens their potential therapeutic applications.
Cannabinoids, for example, interact with a host of molecular targets including ion channels that conduct sodium, potassium, and calcium, as well as G-protein coupled receptors. frontiersin.orgnih.gov This interaction with multiple targets is thought to contribute to their therapeutic potential in conditions like epilepsy and pain. frontiersin.org
Pharmacophore Modeling and Structure-Activity Relationship (SAR) Studies for Bioactive Quinuclidines
Pharmacophore modeling and structure-activity relationship (SAR) studies are essential tools for understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the design of more potent and selective drug candidates. nih.govnih.gov
For cholinesterase inhibitors, SAR studies have revealed key structural features that influence inhibitory potency. For instance, in a series of carbamic cholinesterase inhibitors, systematic modifications of the lead compound led to the identification of a derivative with an exceptionally low IC50 value of 0.32 nM for AChE inhibition. nih.gov These studies help to clarify the role of different molecular parts in the carbamoylation rate and the duration of enzyme inhibition. nih.gov
For antimicrobial quaternary quinuclidinium compounds, the length of the alkyl chain attached to the quinuclidine core plays a critical role in their bioactivity. researchgate.net Derivatives with longer alkyl chains tend to exhibit greater antimicrobial potential against both Gram-positive and Gram-negative bacteria. researchgate.net
Design of Multi-Target Directed Ligands (MTDLs) Featuring Quinuclidine Scaffolds
The complexity of multifactorial diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs). nih.govbenthamscience.com This approach aims to design single molecules that can simultaneously modulate multiple biological targets involved in the disease cascade. nih.gov
The quinuclidine scaffold has been incorporated into MTDL design. For example, hybrids of rivastigmine (B141) (a cholinesterase inhibitor) and curcumin (B1669340) (a compound with neuroprotective properties) have been developed. nih.gov These hybrid compounds have shown potent inhibition of both AChE and BuChE, as well as anti-amyloid aggregation properties. nih.gov The design of such MTDLs often involves combining pharmacophores from different bioactive molecules to create a new chemical entity with a desired polypharmacological profile. benthamscience.comresearchgate.net
Exploration of Antimicrobial Properties of Quaternary Quinuclidinium Compounds
Quaternary ammonium compounds (QACs) are well-known for their broad-spectrum antimicrobial activity. researchgate.net Quaternization of the nitrogen atom in the quinuclidine ring, often with the addition of various substituents, has led to the development of potent antimicrobial agents.
A variety of quaternary quinuclidinium salts have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.netnih.gov Some of these compounds have demonstrated comparable or even superior activity to established antimicrobial drugs like gentamicin (B1671437) and cefotaxime. researchgate.net For example, N-p-chlorobenzyl-3-hydroxyquinuclidinium bromide showed significant antibacterial efficacy against P. aeruginosa, and other derivatives displayed potent antifungal activity against C. albicans. researchgate.net
Deconstruction and Simplification Strategies in Quinuclidine-Based Lead Discovery
In the realm of medicinal chemistry, the deconstruction and simplification of complex molecular scaffolds is a well-established strategy for lead optimization. This approach aims to reduce molecular complexity, improve synthetic accessibility, and enhance pharmacokinetic and pharmacodynamic properties. For quinuclidine-based compounds, including the specific scaffold of this compound, these strategies are pivotal in transforming initial hits into viable drug candidates. Key methodologies include fragment-based drug discovery (FBDD) and bioisosteric replacement.
Fragment-based approaches involve dissecting a molecule into its constituent fragments to identify the minimal components necessary for biological activity. These low-molecular-weight fragments, typically with molecular weights under 300 Da, are then screened for binding to the target protein. Hits from these screens, which often have weak affinity, serve as starting points for building more potent and selective ligands by growing or linking the fragments. This method allows for a more efficient exploration of chemical space compared to high-throughput screening of large, complex molecules.
Bioisosteric replacement is another critical tool, involving the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with broadly similar biological activity. This strategy is frequently employed to address issues such as metabolic instability, toxicity, or poor bioavailability while retaining or improving the desired pharmacological profile.
A significant aspect of quinuclidine-based ligands, particularly those targeting muscarinic acetylcholine receptors, is the presence of a cationic nitrogen atom, which is often crucial for binding to the orthosteric site of the receptor. The rigid bicyclic structure of the quinuclidine core serves to properly orient the key interacting functional groups.
One common functional group in active quinuclidine derivatives is an ester. However, esters are often susceptible to hydrolysis by esterases in the body, leading to poor metabolic stability. A successful simplification and bioisosteric replacement strategy has been the substitution of the ester moiety with five-membered heterocyclic rings, such as oxadiazoles. nih.gov These heterocycles can mimic the hydrogen bonding properties of the ester group while being significantly more resistant to metabolic degradation. nih.gov
For a molecule like this compound, simplification strategies would focus on evaluating the contribution of each of its core components: the quinuclidine scaffold, the aminomethyl group, and the tertiary alcohol. Structure-activity relationship (SAR) studies are essential in this process, systematically modifying each part of the molecule to understand its impact on biological activity. nih.gov
For instance, the tertiary alcohol group could be a target for bioisosteric replacement to modulate properties like lipophilicity and hydrogen bonding capacity. Similarly, the aminomethyl side chain could be altered in length, conformation, or by replacement with other functional groups to optimize interactions with the target protein. The quinuclidine core itself, while providing a rigid framework, could potentially be simplified or replaced with other scaffolds if SAR studies indicate that a less complex structure can maintain the necessary pharmacophoric elements.
Ultimately, the goal of these deconstruction and simplification strategies is to identify the most streamlined and "drug-like" molecule that retains the desired therapeutic activity while possessing an optimal balance of physicochemical and pharmacokinetic properties.
Emerging Research Directions and Future Outlook for 3 Aminomethyl Quinuclidin 3 Ol Research
Development of Novel Functional Materials Incorporating Quinuclidine (B89598) Structures
The rigid and chemically stable quinuclidine framework is an attractive component for the design of novel functional materials. nih.gov The incorporation of quinuclidine moieties can impart unique properties to polymers and other materials, such as catalytic activity and specific binding capabilities.
Recent research has demonstrated the synthesis of poly(quinuclidin-3-yl methacrylate-co-divinylbenzene) microparticles. acs.orgacs.org These materials, created with varying degrees of porosity, have shown significant catalytic efficiency in reactions like the Baylis–Hillman reaction. acs.orgacs.org The quinuclidine unit acts as the catalytic site, and the porous nature of the microparticles enhances their performance. acs.org For instance, porous microparticles with a high quinuclidine content have demonstrated 100% conversion in the reaction between 4-nitrobenzaldehyde (B150856) and acrylonitrile (B1666552) under optimized conditions. acs.org
Furthermore, quinine-based quaternized polymers have been developed, exhibiting potent bactericidal properties without inducing resistance. These polymers function by disrupting the bacterial membrane, a mechanism attributed to the electrostatic interaction of the positively charged polymer and its binding to the bacterial surface. rsc.org
While direct research on incorporating 3-(Aminomethyl)quinuclidin-3-ol into functional materials is not yet prevalent, its structure suggests significant potential. The presence of both a hydroxyl and an aminomethyl group offers multiple points for polymerization or grafting onto surfaces. This could lead to the development of:
Advanced Catalysts: The basic nitrogen of the quinuclidine and the primary amine of the aminomethyl group could act as cooperative catalytic sites.
Functional Polymers: Polymers incorporating this moiety could exhibit enhanced thermal stability, specific ligand-binding properties, or antimicrobial activity.
Surface Modified Materials: The molecule could be used to functionalize surfaces, creating materials with tailored hydrophilicity, charge, and reactivity for applications in chromatography, sensing, or biocompatible coatings.
The table below summarizes the potential applications of quinuclidine-based functional materials.
| Material Type | Potential Application | Relevant Quinuclidine Derivative Example |
| Porous Polymeric Microparticles | Catalysis (e.g., Baylis–Hillman reaction) | Poly(quinuclidin-3-yl methacrylate-co-divinylbenzene) acs.orgacs.org |
| Quaternized Polymers | Antimicrobial agents | Quinine-based quaternized polymer (QMTA) rsc.org |
| Functionalized Silica (B1680970) Particles | Catalysis (acylation, silylation) | Dialkylamine pyridine-functionalized mesoporous silica acs.org |
Advanced Analytical Techniques for Quinuclidine Metabolites and Derivatives in Complex Biological Systems
Understanding the metabolic fate of quinuclidine derivatives is crucial for their development as therapeutic agents. Advanced analytical techniques are essential for the identification and quantification of metabolites in complex biological matrices like blood and urine.
Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a cornerstone for the analysis of quinuclidine compounds. astm.org Low-resolution electron impact mass spectrometry has been used to study the fragmentation patterns of quinuclidine glycolates, which are known for their biological activities. astm.org The identification of characteristic fragment ions allows for the structural elucidation of these compounds. astm.org
For instance, in the analysis of 3-quinuclidinol (B22445), a related compound, the trimethylsilyl (B98337) (TMS) derivative shows a strong molecular ion peak and characteristic fragment ions that allow for its definitive identification in complex mixtures. kemdikbud.go.id The fragmentation of the quinuclidinyl part itself provides a signature for this class of compounds. kemdikbud.go.id More advanced techniques like UPLC-MS with accurate mass measurement have been employed to identify metabolites of quinine (B1679958), another famous quinuclidine-containing natural product. This method allows for the elucidation of metabolic pathways, such as the formation of quinine N-oxide. researchgate.net
For this compound, future research will likely involve:
Metabolite Profiling: Using high-resolution LC-MS/MS to identify potential metabolites formed through oxidation, N-dealkylation, or conjugation pathways in in-vitro and in-vivo systems.
Quantitative Bioanalysis: Developing and validating sensitive and specific LC-MS/MS methods for the quantification of this compound and its major metabolites in biological fluids.
Pharmacokinetic Studies: Applying these analytical methods to preclinical and clinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
The following table highlights key analytical techniques and their applications in the study of quinuclidine derivatives.
| Analytical Technique | Application | Example Compound(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of degradation products and derivatives | 3-Quinuclidinol, Benzilic acid kemdikbud.go.id |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite identification and profiling | Quinine researchgate.net |
| Low-Resolution Electron Impact Mass Spectrometry | Study of fragmentation patterns | Quinuclidine and N-methylpiperidine glycolates astm.org |
Sustainable Synthesis and Industrial Scale-Up Considerations for Quinuclidine Production
The development of environmentally friendly and economically viable synthetic routes is a critical aspect of modern chemical research, particularly for compounds with pharmaceutical potential. For quinuclidine derivatives, this involves moving away from hazardous reagents and solvents and improving reaction efficiency.
Traditional methods for the synthesis of quinoline (B57606) derivatives, a related class of nitrogen-containing heterocycles, often involve harsh reaction conditions, toxic chemicals, and multiple steps, leading to significant environmental and economic concerns. nih.gov In response, green chemistry approaches are being actively explored, including the use of microwave irradiation, ultrasound, and one-pot syntheses to improve yields and reduce waste. nih.govclockss.orgbenthamscience.com For example, solvent-free reactions and the use of biodegradable catalysts like citric acid are being investigated for the synthesis of quinolines. clockss.org
In the context of quinuclidine synthesis, an industrially viable, solvent-free method for the production of racemic 3-quinuclidinol has been described. This process minimizes the use of volatile organic solvents, thereby reducing production costs and environmental impact. Furthermore, patents have been filed for processes for producing quinuclidine compounds that are designed to have a low environmental burden and be industrially advantageous. google.com
For the future production of this compound, key considerations will include:
Green Synthetic Routes: Developing a synthesis that starts from readily available and sustainable starting materials, utilizes non-toxic reagents and solvents, and minimizes energy consumption.
Catalytic Methods: Exploring the use of recyclable and highly efficient catalysts to improve atom economy and reduce waste.
Process Optimization: For industrial scale-up, optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity while ensuring safety and cost-effectiveness.
Purification Techniques: Implementing sustainable purification methods, such as crystallization, to avoid the use of large volumes of organic solvents in chromatography.
The table below outlines some green chemistry approaches applicable to the synthesis of heterocyclic compounds like quinuclidines.
| Green Chemistry Approach | Advantage |
| Solvent-free reactions | Reduced waste, enhanced efficiency clockss.org |
| Microwave-assisted synthesis | Faster reaction times, higher yields benthamscience.com |
| Use of biodegradable catalysts | Reduced toxicity and environmental impact clockss.org |
| One-pot synthesis | Increased efficiency, reduced work-up nih.gov |
Interdisciplinary Research at the Interface of Quinuclidine Chemistry and Biology
The quinuclidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.gov This makes the intersection of quinuclidine chemistry and biology a fertile ground for interdisciplinary research.
Quinuclidine derivatives have demonstrated a broad spectrum of pharmacological effects, including:
Anticholinergic and Antimuscarinic Activity: Many synthetic quinuclidines are used as antimuscarinic agents. nih.govwikipedia.org
Antiparasitic Activity: Derivatives have been designed as inhibitors of squalene (B77637) synthase, a key enzyme in the sterol biosynthesis of parasites like Leishmania and Trypanosoma brucei. nih.gov
Anticholinesterase Activity: Quaternized quinuclidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating diseases related to the cholinergic system. nih.gov
Antimicrobial Activity: As mentioned earlier, certain quinuclidine-based polymers exhibit potent bactericidal effects. rsc.org
The chemical stability and well-defined three-dimensional structure of the quinuclidine ring make it an excellent scaffold for designing molecules that can interact with specific biological targets. nih.gov The functional groups on this compound—the tertiary amine of the quinuclidine core, the primary amine of the aminomethyl side chain, and the hydroxyl group—provide multiple points for interaction with biological macromolecules through hydrogen bonding, ionic interactions, and hydrophobic interactions.
Future interdisciplinary research on this compound could focus on:
Drug Discovery: Screening the compound and its further derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel therapeutic leads.
Chemical Biology Probes: Developing fluorescently labeled or biotinylated derivatives of this compound to be used as chemical probes to study biological processes.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to the core structure and functional groups to understand how these changes affect biological activity. This knowledge can then be used to design more potent and selective compounds.
The diverse biological activities of quinuclidine derivatives are summarized in the table below.
| Biological Activity | Therapeutic Area/Application | Example |
| Anticholinesterase | Neurological disorders | Quaternized 3-substituted quinuclidines nih.gov |
| Antiparasitic | Leishmaniasis, Chagas' disease | Squalene synthase inhibitors nih.gov |
| Antimuscarinic | Various (e.g., overactive bladder) | Solifenacin wikipedia.org |
| Antimicrobial | Infectious diseases | Quinine-based quaternized polymers rsc.org |
Q & A
Advanced Research Question
- Nootropic activity : Measure acetylcholinesterase (AChE) inhibition using Ellman’s method or hippocampal neuron cultures for synaptic plasticity (e.g., long-term potentiation assays) .
- Antidepressant potential : Screen via serotonin (5-HT) and norepinephrine (NE) reuptake inhibition in transfected HEK293 cells. Use LC-MS/MS to quantify neurotransmitter levels in microdialysates from rodent models .
How to resolve discrepancies between in silico predictions and empirical data in the neuropharmacological profile of this compound?
Q. Methodological Focus
- Retrospective analysis : Re-exclude compounds with low bioavailability or off-target interactions (e.g., hERG channel binding) using QSAR models .
- Dose-response refinement : Conduct pharmacokinetic studies (e.g., intravenous vs. oral administration in rats) to correlate predicted and observed brain concentrations.
- Metabolite profiling : Identify active metabolites via UPLC-QTOF-MS, as hydroxylated or N-demethylated derivatives may contribute to unexpected activity .
What analytical techniques are critical for studying the stability of this compound under physiological conditions?
Q. Methodological Focus
- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidative stress (H₂O₂). Monitor degradation pathways via LC-MS and quantify stable polymorphs using PXRD .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and measure residual compound via HPLC-UV. Use deuterated analogs (e.g., D₇-isopropyl derivatives) as internal standards .
How to design SAR studies for optimizing the neuroprotective efficacy of this compound analogs?
Advanced Research Question
- Core modifications : Introduce substituents at the quinuclidine N-atom (e.g., alkyl, aryl groups) to modulate lipophilicity.
- Aminomethyl group tuning : Replace with carboxamide or sulfonamide to enhance hydrogen-bonding with targets like the α7 nicotinic acetylcholine receptor .
- Validation : Test analogs in oxidative stress models (e.g., H₂O₂-treated SH-SY5Y cells) and measure mitochondrial membrane potential (JC-1 assay) .
What safety considerations are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (GHS Category 2B).
- Waste disposal : Neutralize acidic/basic residues before incineration (per EPA guidelines). Monitor air quality for amine vapors using FTIR spectroscopy .
How to assess the compound’s potential for off-target interactions in polypharmacological contexts?
Advanced Research Question
- Broad-panel screening : Use radioligand binding assays against 50+ GPCRs, ion channels, and kinases (e.g., Eurofins Cerep Panels).
- Transcriptomics : Treat neuronal cell lines and perform RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .
- Machine learning : Apply DeepChem models trained on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
